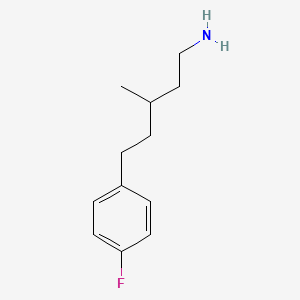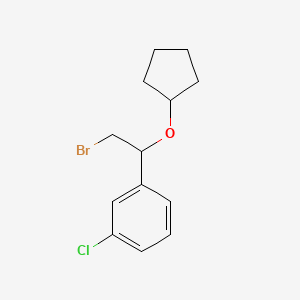![molecular formula C20H22N2O4 B13617121 2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13617121.png)
2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Orn(Fmoc)-OH, also known as Nα-Fmoc-L-ornithine, is a derivative of the amino acid ornithine. It is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino function, facilitating the stepwise construction of peptides on a solid support. This compound is widely utilized in the field of peptide synthesis due to its stability and ease of removal under mildly basic conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Orn(Fmoc)-OH typically involves the protection of the amino group of ornithine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The resulting product is then purified by crystallization or chromatography to obtain pure H-Orn(Fmoc)-OH .
Industrial Production Methods
In industrial settings, the production of H-Orn(Fmoc)-OH follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) machines are often employed to streamline the process. These machines allow for the efficient coupling of Fmoc-protected amino acids to a resin, followed by deprotection and subsequent coupling steps to build the desired peptide sequence .
化学反应分析
Types of Reactions
H-Orn(Fmoc)-OH undergoes various chemical reactions, primarily in the context of peptide synthesis. These reactions include:
Coupling Reactions: The Fmoc-protected amino group can react with activated carboxyl groups of other amino acids or peptides to form peptide bonds.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, and other carbodiimides.
Deprotection Reagents: Piperidine in DMF or DCM.
Solvents: DMF, DCM, and other organic solvents.
Major Products
The major products formed from these reactions are peptides with specific sequences, where H-Orn(Fmoc)-OH serves as one of the building blocks. The final peptides can be used for various applications in research and industry .
科学研究应用
H-Orn(Fmoc)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: It is a crucial building block in the synthesis of peptides and proteins for research purposes.
Drug Development: Peptides synthesized using H-Orn(Fmoc)-OH can be used in the development of new therapeutic agents.
Biomaterials: Fmoc-modified peptides, including H-Orn(Fmoc)-OH, are used to create self-assembling hydrogels for tissue engineering and drug delivery.
Biological Studies: These peptides are used to study protein-protein interactions, enzyme functions, and other biological processes.
作用机制
The mechanism of action of H-Orn(Fmoc)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of ornithine, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the stepwise construction of peptides. The Fmoc group is removed under mildly basic conditions, typically using piperidine .
相似化合物的比较
Similar Compounds
H-Lys(Fmoc)-OH: Similar to H-Orn(Fmoc)-OH, this compound is a derivative of lysine with an Fmoc-protected amino group.
H-Arg(Fmoc)-OH: Another Fmoc-protected amino acid, derived from arginine.
H-Asp(Fmoc)-OH: Fmoc-protected aspartic acid used in peptide synthesis.
Uniqueness
H-Orn(Fmoc)-OH is unique due to the presence of the ornithine side chain, which contains an additional amino group compared to lysine. This additional amino group can participate in further functionalization or modification, providing additional versatility in peptide synthesis .
属性
IUPAC Name |
2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSWMYLYLRAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
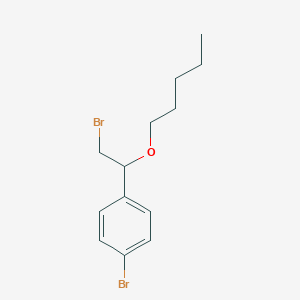
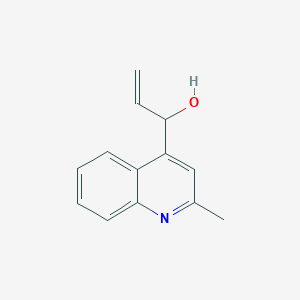
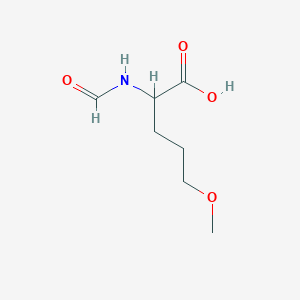
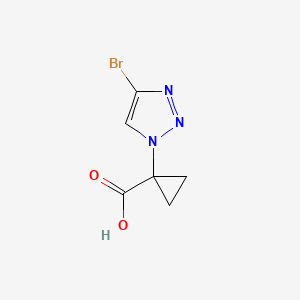
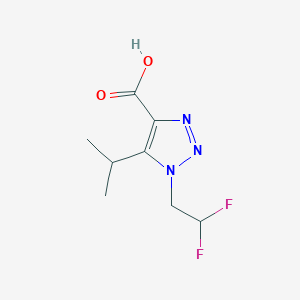
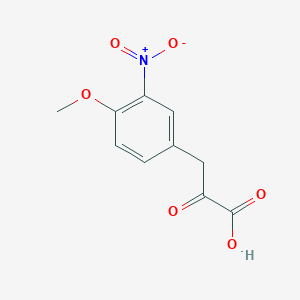
![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)
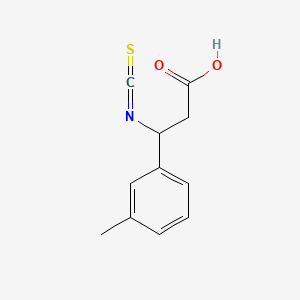
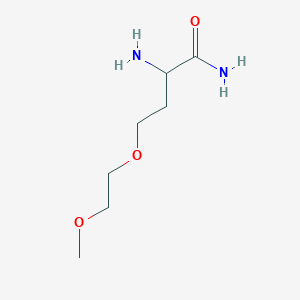
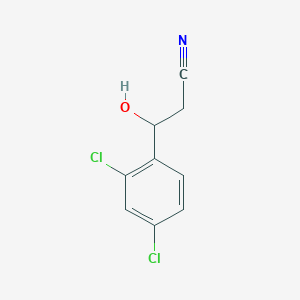
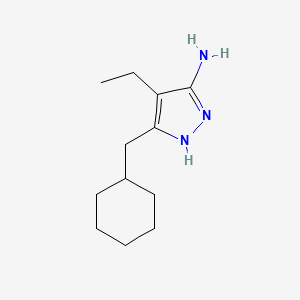
![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)
